L-Valine methyl ester hydrochloride
Overview
Description
L-Valine methyl ester hydrochloride is an organic compound derived from the amino acid L-valine. It is commonly used in various chemical and biological applications due to its unique properties. The compound has the chemical formula C6H13NO2·HCl and a molecular weight of 167.63 g/mol . It appears as a white crystalline powder and is known for its stability under standard conditions.
Mechanism of Action
Target of Action
L-Valine methyl ester hydrochloride is a derivative of the amino acid L-Valine . It is used in the synthesis of various compounds, including peptides . .
Mode of Action
It is known that amino acid derivatives can interact with transporter-related nutrient sensors, called transceptors, which mediate nutrient activation of signaling pathways through the plasma membrane .
Biochemical Pathways
L-Valine, the parent compound of this compound, is involved in several biochemical pathways. For instance, it is a precursor in the penicillin biosynthetic pathway . .
Pharmacokinetics
It is known to be soluble in water, methanol, and ethanol, and nearly insoluble in acetone, ether, and chloroform . This solubility profile may influence its bioavailability.
Result of Action
They can influence the secretion of metabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent muscle damage caused by exercise .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place to ensure good ventilation . Additionally, it should be kept away from strong oxidizing agents and heat sources to prevent decomposition and the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-valine methyl ester hydrochloride typically involves the esterification of L-valine with methanol in the presence of a catalyst. One common method includes adding absolute methanol to a reactor, cooling it to -8 to -10°C, and then slowly adding thionyl chloride while stirring. After the reaction, L-valine is added under cooling conditions, and the mixture is stirred at room temperature for several hours. The reaction is then heated and refluxed at 60-70°C for 7-9 hours. The product is obtained by distillation under reduced pressure, followed by crystallization and vacuum filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
L-valine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
L-valine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of peptides and proteins.
Medicine: It is involved in the development of antiviral drugs and other therapeutic agents.
Industry: It is used in the production of optoelectronic devices due to its unique optical properties.
Comparison with Similar Compounds
L-valine methyl ester hydrochloride can be compared with other similar compounds, such as:
- L-Leucine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
- L-Methionine methyl ester hydrochloride
These compounds share similar ester and amino acid structures but differ in their side chains, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific side chain, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212389 | |
Record name | Methyl valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-52-1 | |
Record name | L-Valine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl valinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl valinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of L-valine methyl ester hydrochloride in the pharmaceutical industry?
A1: this compound serves as a crucial building block in the synthesis of valsartan [, , , , ], a widely prescribed antihypertensive drug.
Q2: How does the purity of this compound impact the quality of valsartan?
A2: Research indicates a direct relationship between the presence of L-isoleucine methyl ester hydrochloride, an impurity in this compound, and the formation of related substance E in valsartan []. Specifically, using this compound with no more than 0.15% L-isoleucine methyl ester hydrochloride results in valsartan containing less than 0.10% of related substance E [].
Q3: Are there analytical methods available to assess the purity of this compound?
A3: Yes, gas chromatography (GC) emerges as a widely used technique for determining the purity of this compound []. This method has been validated for precision, recovery, linearity range, robustness, and sample solution stability, confirming its suitability for quality control in pharmaceutical manufacturing [].
Q4: Beyond GC, are other analytical techniques employed to characterize this compound?
A4: Absolutely, High-Performance Liquid Chromatography (HPLC) is another technique employed to quantify this compound and related impurities within drug substances like valsartan [].
Q5: Can you elaborate on the synthesis of valsartan using this compound?
A5: Certainly. One synthetic route utilizes this compound in a multi-step process. It involves reacting this compound with 2N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole, followed by deprotection and acylation with pentanoyl chloride. The resulting intermediate then undergoes hydrolysis to yield valsartan [].
Q6: Are there alternative synthetic pathways for valsartan that utilize this compound?
A6: Yes, another method involves the reaction of this compound with 4-brooethyl-2'-cyanobiphenyl, followed by acylation, azidation, and hydrolysis to obtain valsartan []. This particular method leverages phase-transfer catalysts to enhance reaction efficiency [].
Q7: Are there any studies on the physicochemical properties of this compound?
A7: Yes, research has explored the solute-solute and solute-solvent interactions of aqueous binary mixtures containing this compound using volumetric and compressional studies at different temperatures [].
Q8: Apart from valsartan synthesis, are there other applications of this compound?
A8: this compound is also employed in synthesizing chiral azomethines, achieved through reactions with substituted benzaldehydes derived from vanillin [].
Q9: Has this compound been explored in the context of macrocycle synthesis?
A9: Indeed, it serves as a starting material for synthesizing an isopropyl-substituted 1,4,7-triazacyclononane. Researchers developed an in situ sequential macrocyclization method to achieve efficient yields [].
Q10: Can this compound be used to prepare chiral organoboranes?
A10: Yes, it can be utilized in the synthesis of spiroborate esters, a class of chiral organoboranes, using ethylene glycol and triisopropyl borate [].
Q11: Does this compound participate in copper-mediated reactions?
A11: Yes, it can react with benzaldehyde in a copper-mediated oxidative coupling, facilitated by copper(I) iodide, tert-butyl hydroperoxide, and silver iodate, yielding (S)-Methyl-2-benzamido-3-methylbutanoate [].
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